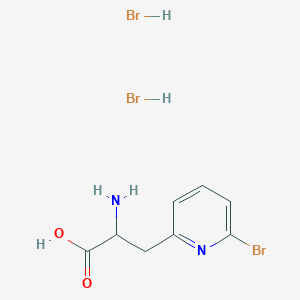

2-Amino-3-(6-bromopyridin-2-yl)propanoic acid;dihydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

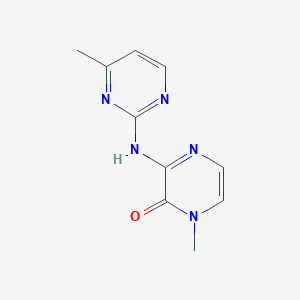

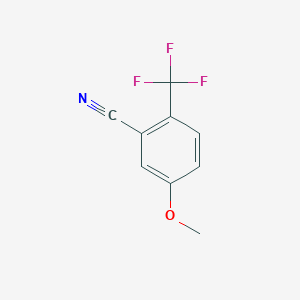

2-Amino-3-(6-bromopyridin-2-yl)propanoic acid;dihydrobromide is an amino acid derivative that has been widely used in scientific research. It is used in the preparation of Dabigatran etexilate derivatives . The molecular formula is C8H11Br3N2O2 and the molecular weight is 406.9.

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C8H9BrN2O2.2BrH/c9-7-4-5(1-2-11-7)3-6(10)8(12)13;;/h1-2,4,6H,3,10H2,(H,12,13);2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.Applications De Recherche Scientifique

Synthesis and Catalysis

2-Aminopyridines, including 2-Amino-3-(6-bromopyridin-2-yl)propanoic acid; dihydrobromide, serve as key structural cores in bioactive natural products, medicinally important compounds, and organic materials, marking them as valuable synthetic targets. Their utility extends to facilitating efficient methods for the synthesis of 6-substituted 2-aminopyridines through reactions with various amines. This capacity for flexible, high-yield production underlines their significance in chemical synthesis, particularly for C-C cross-coupling reactions, which are crucial in creating complex organic compounds (Bolliger, Oberholzer, & Frech, 2011).

Structural and Molecular Studies

The compound's structural characteristics have been elucidated through crystallographic studies, demonstrating its utility in understanding molecular interactions and hydrogen bonding patterns. These insights are crucial for designing new compounds with desired physical and chemical properties (Haddad, AlDamen, & Al-Far, 2004).

Anticancer Applications

The derivative's utility extends into the medicinal chemistry domain, where its modifications have been explored for anticancer applications. Specific derivatives have shown significant in vitro anticancer activity against various cancer cell lines, highlighting the potential of 2-Amino-3-(6-bromopyridin-2-yl)propanoic acid; dihydrobromide derivatives in therapeutic development (Saad & Moustafa, 2011).

Electrocatalysis and CO2 Utilization

An innovative application of 2-Amino-5-bromopyridine, closely related to the compound , involves its electrocatalytic carboxylation with CO2 in an ionic liquid to produce 6-aminonicotinic acid. This process represents a sustainable approach to synthesizing valuable organic acids from simple pyridine derivatives and CO2, a greenhouse gas, underlining the environmental and synthetic importance of such compounds (Feng, Huang, Liu, & Wang, 2010).

Mécanisme D'action

Mode of Action

The exact mode of action of EN300-27158340 is currently unknown . It’s likely that the compound interacts with its targets, leading to changes in cellular processes. The bromopyridinyl group in the compound may play a crucial role in these interactions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of EN300-27158340 . Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized in the body.

Propriétés

IUPAC Name |

2-amino-3-(6-bromopyridin-2-yl)propanoic acid;dihydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2.2BrH/c9-7-3-1-2-5(11-7)4-6(10)8(12)13;;/h1-3,6H,4,10H2,(H,12,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSFBTHVGOBJTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)CC(C(=O)O)N.Br.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Br3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(6-bromopyridin-2-yl)propanoic acid;dihydrobromide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2914095.png)

![N-((1-methylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2914097.png)

![3-cyclohexyl-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2914098.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide](/img/structure/B2914101.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2914102.png)

![N-(benzo[d][1,3]dioxol-5-yl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2914103.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2914104.png)

![N-(4-chlorophenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2914106.png)

![1-Acetyl-4-benzyl-3-{[4-(dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione](/img/structure/B2914113.png)